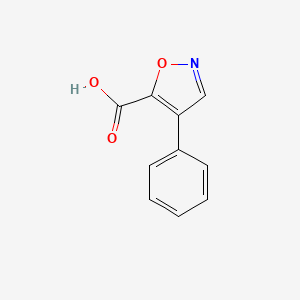

4-Phenyl-1,2-oxazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-phenyl-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-8(6-11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

InChI Key |

QCASXVYSZVZXMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1,2 Oxazole 5 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis of the 4-Phenyl-1,2-oxazole-5-carboxylic acid Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. For this compound, the primary disconnection strategy involves breaking the isoxazole (B147169) ring, a type of 1,2-azole.

The most common and direct disconnection of the 1,2-oxazole ring occurs across the O1–C5 and N2–C3 bonds. This approach is based on the well-established cyclocondensation reaction used to form the ring. Applying this disconnection to the ester form, ethyl 4-phenyl-1,2-oxazole-5-carboxylate, simplifies the structure to two fundamental building blocks:

A phenyl-substituted β-dicarbonyl equivalent.

A hydroxylamine (B1172632) source.

Specifically, the precursors identified are ethyl 2-formyl-2-phenylacetate, which provides the C4-phenyl and C5-ester functionalities, and hydroxylamine (NH₂OH), which provides the nitrogen and oxygen atoms for the heterocyclic ring. This retrosynthetic pathway is highly convergent and relies on robust and predictable chemical transformations, making it a cornerstone of classical isoxazole synthesis. nih.gov

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has introduced a range of catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of heterocyclic compounds like isoxazoles.

Transition Metal-Catalyzed Annulation Reactions

Transition metals, particularly palladium, gold, and iodine, have been employed to catalyze the formation of the isoxazole ring or the functionalization of a pre-existing one.

One powerful modern technique is the direct C-H functionalization of an isoxazole ring. For instance, the C4-position of a 3-hydroxyisoxazole can be directly phenylated using iodobenzene (B50100) in the presence of a palladium(II) acetate (B1210297) catalyst. clockss.org This reaction provides a direct route to install the key phenyl group onto the isoxazole core.

Alternatively, a two-step catalytic approach can be employed. First, 3,5-disubstituted 4-halo-isoxazoles are synthesized via an electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with an iodine or bromine source (e.g., I₂, Br₂, ICl). acs.org The resulting 4-haloisoxazole can then undergo a palladium-catalyzed Suzuki or Stille cross-coupling reaction with a phenylboronic acid or phenylstannane, respectively, to introduce the phenyl group at the C4 position.

| Reaction Type | Catalyst System | Substrates | Key Transformation | Reference |

|---|---|---|---|---|

| Direct C-H Phenylation | Pd(OAc)₂ | 3-Hydroxyisoxazole, Iodobenzene | Direct introduction of phenyl group at C4. | clockss.org |

| Electrophilic Cyclization | I₂, ICl, or Br₂ | 2-Alkyn-1-one O-methyl oximes | Formation of 4-haloisoxazoles for subsequent cross-coupling. | acs.org |

| Cross-Coupling | Pd(PPh₃)₄ or other Pd(0) complexes | 4-Haloisoxazole, Phenylboronic acid | Formation of the C4-phenyl bond. | General method |

Organocatalytic and Biocatalytic Pathways

Organocatalysis and biocatalysis represent green and sustainable alternatives to metal-based catalysis, often proceeding under mild conditions with high efficiency.

A notable organocatalytic method is the three-component reaction of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, catalyzed by amine-functionalized cellulose. mdpi.com This reaction proceeds in water at room temperature and produces 3,4-disubstituted isoxazol-5(4H)-ones. The proposed mechanism involves the catalyst facilitating the initial oximation between the β-keto ester and hydroxylamine, followed by cyclization to an isoxazol-5(4H)-one intermediate. A final Knoevenagel condensation with the aldehyde, also promoted by the amine catalyst, yields the product. mdpi.com

In the realm of biocatalysis and green chemistry, natural products have been used to mediate similar multicomponent reactions. For example, the synthesis of substituted isoxazoles has been achieved using fruit juices such as Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) juice as the reaction medium and catalyst. These reactions are eco-friendly, simple, and produce high yields without the need for traditional organic solvents or catalysts.

| Catalyst/Medium | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Amine-functionalized cellulose | Three-component condensation | β-Keto ester, Hydroxylamine, Aldehyde | Green solvent (water), room temperature, high yield. | mdpi.com |

| Cocos nucifera L. juice | Three-component condensation | Substituted aldehyde, Methyl acetoacetate (B1235776), Hydroxylamine HCl | Eco-friendly, efficient, simple work-up. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is a critical area of research. These approaches aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses

The use of water as a solvent or the complete elimination of solvents represents a significant step towards greener chemical processes. For isoxazole synthesis, aqueous methods are gaining prominence. One-pot, three-component condensation reactions are particularly noteworthy. For instance, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been successfully achieved in water using citric acid as a biodegradable catalyst. rsc.org This method involves the reaction of aromatic aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate at room temperature, offering high yields and an easy work-up. rsc.org

Another green approach involves the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides in an aqueous medium. reddit.com These reactions can be completed rapidly at room temperature under mild basic conditions, providing an environmentally friendly route to 3,4,5-trisubstituted isoxazoles. reddit.com While not explicitly detailed for this compound itself, these aqueous methodologies provide a foundational framework for its greener synthesis.

Solvent-free methods, often coupled with other energy sources like microwaves or light, are also being explored. For example, solvent-free photooxygenation has been described for the synthesis of α-amino-α-hydroxy carboxylic acid derivatives from 5-methoxyoxazoles, demonstrating the potential for such techniques in related heterocyclic systems. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Isoxazole Derivatives

| Methodology | Key Features | Reactants Example | Solvent | Catalyst Example | Ref |

|---|---|---|---|---|---|

| Aqueous One-Pot Synthesis | Mild conditions, high yields, easy work-up | Aromatic aldehyde, hydroxylamine HCl, ethyl acetoacetate | Water | Citric Acid | rsc.org |

| Aqueous [3+2] Cycloaddition | Fast reaction, room temp, good yields | Nitrile oxides, β-ketoesters | Water/Methanol | DIPEA (Base) | reddit.com |

| Solvent-Free Photooxygenation | Stereoselective, mild conditions | 5-methoxyoxazoles, singlet oxygen | None | Porphyrin-loaded polystyrene beads | researchgate.net |

Microwave and Photochemical Enhancement Strategies

Energy-enhanced synthetic methods like microwave irradiation and photochemistry offer significant advantages, including drastically reduced reaction times, improved yields, and often, enhanced selectivity.

Microwave-Assisted Synthesis: Microwave technology has been widely applied to the synthesis of various heterocycles, including oxadiazoles (B1248032) and triazoles, often under green conditions. nih.govresearchgate.netnih.gov For instance, the condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles is efficiently achieved using controlled microwave synthesis at high temperatures (180 °C) in sealed vessels. nih.gov This approach is suitable for volatile starting materials and can be performed with minimal or no solvent. nih.gov Similarly, oxadiazole derivatives have been synthesized from thiazolidine (B150603) hydrazide and carboxylic acids using microwave radiation, significantly cutting down the reaction time compared to conventional heating. nih.govclockss.org These established protocols for related heterocycles strongly suggest their applicability for the rapid and efficient synthesis of this compound from appropriate precursors.

Photochemical Strategies: Photochemistry provides unique pathways for the synthesis and modification of the isoxazole ring. rsc.org The photoisomerization of isoxazoles, typically requiring UV light (200–330 nm), can lead to the formation of oxazoles or other heterocycles through the generation of a key acyl azirine intermediate. researchgate.netresearchgate.net Continuous flow photochemical reactors have been used to generate and isolate reactive ketenimine intermediates from the rearrangement of trisubstituted isoxazoles. researchgate.netresearchgate.net This method not only allows for the synthesis of previously elusive intermediates but also enables the transposition of isoxazoles into other valuable heterocyclic systems like pyrazoles. researchgate.net Furthermore, the photochemical conversion of isoxazoles can be used to synthesize complex structures like 5-hydroxyimidazolines by trapping the photogenerated acylazirine with amines. rsc.org

Post-Synthetic Derivatization Strategies of this compound

Post-synthetic modification of the this compound scaffold is crucial for developing a library of compounds for structure-activity relationship (SAR) studies. Derivatization can occur at three key positions: the carboxylic acid, the phenyl ring, and the isoxazole nucleus.

Esterification and Amidation Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position is a prime handle for derivatization through standard coupling reactions.

Esterification: The synthesis of isoxazole-4-carboxylic esters is a common procedure, often as a step in a larger synthetic sequence. wikipedia.orgnih.gov The reverse reaction, the hydrolysis of these esters using a strong acid like aqueous H₂SO₄ or a base like LiOH, is well-documented to yield the corresponding carboxylic acid. nih.govbeilstein-journals.org Consequently, standard esterification methods, such as Fischer-Speier esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base, can be readily applied to this compound.

Amidation: The conversion of the carboxylic acid to an amide is a key transformation. A typical procedure involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. nih.gov This activated intermediate is then reacted with a primary or secondary amine to form the desired amide derivative. nih.gov This two-step process is a reliable method for generating a wide array of N-substituted amides from this compound, which are often explored for their biological activities.

Functionalization at the Phenyl Ring via Aromatic Electrophilic/Nucleophilic Substitution

Modifying the peripheral phenyl ring allows for fine-tuning of properties such as solubility, electronic character, and steric profile.

Electrophilic Aromatic Substitution: The phenyl ring of a phenylisoxazole system can undergo electrophilic aromatic substitution, but the regiochemical outcome is highly dependent on the reaction conditions and the substitution pattern of the isoxazole itself. researchgate.netrsc.org Nitration, a classic electrophilic substitution, has been studied in detail. For 5-phenylisoxazoles, nitration with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) typically results in substitution on the phenyl ring, yielding a mixture of para-, meta-, and ortho-nitrophenyl derivatives. rsc.org The isoxazolyl group acts as a deactivating group, directing substitution to the meta-position, while the protonated isoxazolylium cation is even more strongly deactivating. However, under different conditions, such as with HNO₃ in acetic anhydride, nitration can occur at the 4-position of the isoxazole ring. researchgate.netrsc.org This dual reactivity allows for selective functionalization at either the phenyl ring or the heterocyclic core based on the chosen nitrating agent.

Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted phenyl ring is generally not feasible. However, if the phenyl ring is activated by strongly electron-withdrawing groups (like a nitro group), SNAr can occur. In the context of benzo[d]isoxazoles, studies have shown that a nitro group at position 4 can be selectively replaced by various nucleophiles. researchgate.net While this applies to a fused ring system, it illustrates the principle that appropriate pre-functionalization of the phenyl ring on this compound (e.g., via nitration) could open pathways for subsequent nucleophilic substitution.

Table 2: Regioselectivity of Nitration on Phenylisoxazole Scaffolds

| Substrate | Reagents | Primary Substitution Site | Product Type | Ref |

|---|---|---|---|---|

| 5-Phenylisoxazole | HNO₃ / H₂SO₄ | Phenyl Ring (p-, m-, o-) | 5-(Nitrophenyl)isoxazoles | rsc.org |

| 5-Phenylisoxazole | HNO₃ / Acetic Anhydride | Isoxazole Ring (C4) | 4-Nitro-5-phenylisoxazole | researchgate.netrsc.org |

| 3-Methyl-5-phenylisoxazole | HNO₃ / H₂SO₄ | Phenyl Ring (para) | 3-Methyl-5-(p-nitrophenyl)isoxazole |

Modifications at the Oxazole (B20620) Nucleus for Structure-Activity Relationship (SAR) Studies

Altering the core heterocyclic system is a powerful strategy for exploring SAR.

Ring Isomerization and Rearrangement: As mentioned previously, photochemical irradiation can induce the isomerization of isoxazoles into oxazoles. researchgate.netbeilstein-journals.org This represents a fundamental modification of the heterocyclic core, changing the relative positions of the heteroatoms. This transformation proceeds through a highly reactive azirine intermediate and allows for the conversion of a 1,2-oxazole scaffold into a 1,3-oxazole scaffold, which can dramatically alter the compound's three-dimensional shape and biological properties. researchgate.net

Ring Transformation and Annulation: More complex modifications involve using the isoxazole ring as a synthon for building larger, fused heterocyclic systems. For example, derivatives of isoxazole have been used as precursors to synthesize novel isoxazolo[4,5-e] researchgate.netresearchgate.nettriazepine systems. This is achieved through multi-step sequences, often involving the introduction of reactive groups (like hydrazines) onto the isoxazole, followed by cyclization reactions. These advanced strategies create entirely new heterocyclic frameworks based on the initial isoxazole structure, significantly expanding the chemical space available for SAR studies.

Computational Chemistry and Molecular Modeling of 4 Phenyl 1,2 Oxazole 5 Carboxylic Acid

In Silico Screening for Novel Synthetic Transformations

The core of this approach lies in two main areas: retrosynthetic analysis and forward reaction prediction. Modern computational tools, often powered by machine learning and deep learning, can analyze the structure of 4-Phenyl-1,2-oxazole-5-carboxylic acid and propose a series of disconnections to identify potential starting materials. rsc.orgyoutube.comyoutube.com These models are trained on vast chemical reaction databases, allowing them to recognize known chemical transformations and propose plausible synthetic pathways. mdpi.comyoutube.com

Forward prediction models complement this by evaluating the likelihood of a proposed reaction yielding the desired product. acs.org Given a set of reactants and conditions, these algorithms can predict the major product or even the reaction yield. rjptonline.orgacs.org This is particularly crucial for complex heterocyclic structures like isoxazoles, where reaction outcomes can be sensitive to the specific reagents and conditions used. researchgate.netprinceton.edu For instance, machine learning models have been successfully trained to predict the yields of C-N cross-coupling reactions in the presence of various isoxazole (B147169) additives, demonstrating the potential to navigate the complexities of synthetic methodology in a multidimensional chemical space. researchgate.netprinceton.edu

The process of in silico screening for novel transformations for this compound would involve several key steps:

Retrosynthetic Analysis: Employing AI-driven retrosynthesis tools to generate multiple potential synthetic routes from commercially available or simple precursors. rsc.orgyoutube.com These tools can propose both classical and novel disconnections, potentially uncovering non-intuitive synthetic strategies.

Reaction Viability Assessment: Using machine learning models to score and rank the proposed reaction steps. These models consider factors like atom-mapping, reaction templates, and physicochemical descriptors to predict the feasibility and potential yield of each transformation. rsc.orgacs.org

Condition Optimization: For the most promising routes, further computational analysis can be performed to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). Algorithms can be trained on datasets from high-throughput experimentation (HTE) to build robust predictive models for these parameters. rjptonline.orgresearchgate.net

Virtual Library Generation: Applying predicted successful transformations to a library of virtual starting materials to explore novel derivatives of the this compound scaffold.

This computational pre-screening significantly reduces the number of laboratory experiments required, saving time and resources while expanding the accessible chemical space for synthesis. rjptonline.org

Data Tables

The following tables illustrate the types of data and models used in the in silico screening process for synthetic transformations.

Table 1: Computational Approaches for Synthesis Prediction

| Approach | Description | Application to this compound | Key Technologies |

| Template-Based Retrosynthesis | Uses a library of predefined reaction rules or "templates" extracted from known chemical reactions to propose disconnections. rsc.org | Identifying common and reliable methods for constructing the isoxazole ring or introducing the phenyl and carboxylic acid groups. | Expert Systems, Reaction Databases (e.g., USPTO, Reaxys) |

| Template-Free Retrosynthesis | Employs deep learning models that learn the underlying principles of chemical reactivity without explicit reaction rules, allowing for the prediction of novel reactions. | Discovering unprecedented synthetic routes to the target molecule that a human chemist might overlook. | Neural Networks (e.g., Transformers, Graph Neural Networks) youtube.com |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. acs.org | Validating the final step of a proposed synthesis or exploring potential side reactions. | Machine Learning, Graph-Convolutional Networks acs.org |

| Yield Prediction | A quantitative prediction of the percentage of reactants converted to the desired product under specific conditions. rjptonline.orgresearchgate.net | Optimizing reaction conditions for key steps in the synthesis to maximize efficiency before performing experiments. | Random Forest Algorithms, Gradient Boosting, DFT Descriptors rjptonline.orgresearchgate.net |

| AI-Driven Synthesis Platforms | Integrated systems that combine retrosynthesis, forward prediction, and even robotic execution of experiments. researchgate.netyoutube.com | Automating the entire discovery-to-synthesis pipeline for the target compound and its analogs. | Robotics, AI, Cloud Computing researchgate.net |

Table 2: Illustrative In Silico Model for a Key Synthetic Step

This table provides a hypothetical example of how different models could be applied to a potential key reaction in the synthesis of the target compound: the cycloaddition to form the isoxazole ring.

| Model Type | Input Data | Predicted Output | Relevance to Synthesis |

| DFT Calculation | Geometry and electronic structure of reactants (e.g., a nitrile oxide and an alkyne). | Reaction energy profile, transition state energies. | Determines the thermodynamic and kinetic feasibility of the proposed cycloaddition reaction. |

| Random Forest Yield Predictor | Molecular descriptors of reactants, catalyst, base, and solvent. princeton.edu | Predicted reaction yield (e.g., 85%). | Guides the selection of optimal conditions to maximize the output of the isoxazole core. |

| Retrosynthesis Model | Structure of this compound. | Precursors: Benzonitrile (B105546) oxide and ethyl propiolate. | Proposes the most chemically sound building blocks for the core heterocyclic structure. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Phenyl 1,2 Oxazole 5 Carboxylic Acid Derivatives

Rational Design Principles for Modulating Biological Interactions (in vitro)

The rational design of derivatives based on the phenyl-isoxazole-carboxylic acid core often begins with a lead compound identified through screening, which is then optimized to enhance its biological activity. researchgate.net Studies on various isoxazole-based compounds show that the core structure serves as a versatile scaffold amenable to systematic modification to probe and improve interactions with biological targets. sci-hub.se For many derivatives, the 4-(dialkoxyphenyl) moiety is crucial for activity, with the ether oxygens playing a key role in binding to enzyme active sites. sci-hub.se The design process frequently involves altering substituents on the phenyl ring and modifying the carboxylic acid group to achieve higher potency and selectivity. nih.govnih.gov

The nature and position of substituents on the phenyl ring of isoxazole (B147169) derivatives profoundly impact their binding affinity for enzymatic targets. Structure-activity relationship studies have consistently shown that both electron-donating and electron-withdrawing groups can modulate potency.

For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine (B1682287) oxidase inhibitors, the presence of a cyano group at the 3-position of the phenyl ring was found to be a preferred substitution pattern for high potency. nih.gov The transformation of this group into a nitro moiety generally led to a decrease in inhibitory activity. nih.gov

In another study on phenylisoxazole hybrids targeting α-amylase and α-glucosidase, compounds bearing a chloro substituent on the quinoxaline (B1680401) moiety attached to the phenylisoxazole core showed higher inhibitory potential against α-amylase compared to unsubstituted analogues. nih.gov This suggests that an electronegative atom at this position is beneficial for activity. nih.gov For α-glucosidase inhibition, a methoxy (B1213986) group on the phenyl ring (at R1) yielded the most potent compound in that series. nih.gov

Similarly, for a series of 2-phenyl-oxazole-4-carboxamide derivatives acting as phosphodiesterase type 4 (PDE4) inhibitors, changing the substituent at the para-position of the phenyl ring from an electron-withdrawing to an electron-donating group, specifically a methoxy group, resulted in the most promising activity against the PDE4B enzyme. sci-hub.se

Research on nature-inspired 3-Br-acivicin, a compound containing a 4,5-dihydroisoxazole ring, demonstrated that stereochemistry plays a pivotal role in its biological effect. nih.gov In a study of its four isomers, only those with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake into cells is mediated by a stereoselective transport system. nih.gov While stereochemistry had a variable effect on direct enzyme binding depending on the specific derivative, it consistently led to significant differences in cellular activity, underscoring that stereoselective uptake can be a primary determinant of the observed biological effect. nih.gov This highlights the general principle that for any chiral derivative of 4-phenyl-1,2-oxazole-5-carboxylic acid, the specific stereoisomer is likely to be a crucial determinant of its pharmacological profile.

Investigation of Binding Affinities to Defined Biological Targets (in vitro enzymatic/receptor assays)

The potency of this compound derivatives is quantified through in vitro assays that measure their binding affinity to specific enzymes or receptors. These assays are fundamental to understanding the direct molecular interactions that underpin their biological effects.

Enzyme inhibition assays are a primary method for evaluating the potency of phenylisoxazole derivatives. These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value), which is a direct measure of its potency. Lower IC50 values indicate higher potency. The inhibition constant (Ki) can also be determined to provide a measure of the binding affinity of the inhibitor to the enzyme. nih.gov

Studies on various phenylisoxazole derivatives have reported potent inhibitory activities against a range of enzymes. For example, optimization of a weak isoxazole-based inhibitor of human acrosin led to the identification of a derivative with an IC50 of 1.44 μM. researchgate.net In the pursuit of α-amylase and α-glucosidase inhibitors, phenylisoxazole hybrids have demonstrated significant potency, with the most active compounds exhibiting IC50 values as low as 16.4 μM and 15.2 μM, respectively. nih.gov Furthermore, derivatives of 2-phenyl-oxazole-4-carboxamide have been identified as potent inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1) with IC50 values in the nanomolar range (e.g., 57 nM). nih.gov

Table 1: In Vitro Enzymatic Inhibition by Phenylisoxazole Derivatives This table presents data from various studies on derivatives containing a phenylisoxazole or phenyl-oxazole core. The specific scaffold may vary from the article's subject but illustrates the inhibitory potential of this structural class.

| Compound Series | Target Enzyme | Most Potent Derivative | IC50 Value (μM) | Citation |

|---|---|---|---|---|

| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | α-Amylase | Compound 5h | 16.4 | nih.gov |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Glucosidase | Compound 5c | 15.2 | nih.gov |

| Phenylisoxazole derivatives | Human Acrosin | Compound B6 | 1.44 | researchgate.net |

| 2-Phenyl-oxazole-4-carboxamides | PDE4B | Compound 5j | 1.4 | sci-hub.se |

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | DGAT-1 | Compound 29 | 0.057 | nih.gov |

Receptor binding assays, which utilize techniques like radioligand binding and fluorescence polarization (FP), are standard methods to quantify the affinity of a compound for a specific receptor. nih.govnih.gov In a radioligand binding assay, a labeled compound (the radioligand) binds to the receptor, and a test compound is evaluated on its ability to compete for and displace the radioligand, which allows for the determination of its binding affinity (Ki). nih.gov Fluorescence polarization assays measure changes in the rotation of a fluorescently labeled molecule upon binding to a larger protein, providing a non-radioactive method to study these interactions. nih.gov

While these techniques are powerful tools for characterizing ligand-receptor interactions, specific binding data for this compound derivatives from radioligand or fluorescence polarization assays are not widely available in the public scientific literature. The application of these methods would be a logical step in the further pharmacological characterization of any derivative found to interact with a G-protein coupled receptor or other non-enzymatic targets.

Impact of Substituents on Selectivity and Potency in Cellular Assays (in vitro)

The ultimate goal of modifying a lead compound is often to improve its performance in a cellular context. Cellular assays measure the ability of a compound to produce a biological effect in living cells, such as inhibiting cell growth (cytotoxicity) or modulating a specific signaling pathway. These assays provide a more complex biological system than isolated enzyme assays and are crucial for evaluating both potency and selectivity.

The substituents on the phenylisoxazole core play a vital role in determining a compound's activity and selectivity in cellular models. For a series of 2-phenyl-oxazole-4-carboxamide derivatives, the potency against PDE4B in an enzyme assay translated to cellular activity, where the compounds blocked the release of TNF-α in lipopolysaccharide (LPS)-stimulated cells. sci-hub.se The methoxy-substituted derivative (5j), which was potent against the isolated enzyme, also showed the best inhibition of TNF-α release, with an IC50 of 11.8 μM. sci-hub.se

In the context of anticancer activity, SAR studies have revealed the importance of electron-withdrawing groups on the phenyl ring. nih.gov For example, an ortho-substituted bromo group on the phenyl ring of one isoxazole series led to valuable cytotoxic effects against the PC3 prostate cancer cell line. nih.gov Similarly, studies on 5-phenyloxazole-2-carboxylic acid derivatives as antiproliferative agents found that specific N,5-diphenyloxazole-2-carboxamides exhibited potent cytotoxicity against HeLa, A549, and HepG2 cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. espublisher.com One of the most active compounds showed greater selectivity for cancer cells over normal cells, an essential characteristic for a potential therapeutic agent. espublisher.com

Table 2: Cellular Activity of Phenylisoxazole and Phenyl-oxazole Derivatives This table presents data from various studies on derivatives containing a phenylisoxazole or phenyl-oxazole core, demonstrating the impact of structure on cellular potency and effect.

| Compound Series | Cellular Effect | Cell Line | Potency (IC50/EC50) | Citation |

|---|---|---|---|---|

| 5-Phenyloxazole-2-carboxamides | Antiproliferative | HeLa | 0.78 μM | espublisher.com |

| 5-Phenyloxazole-2-carboxamides | Antiproliferative | A549 | 1.08 μM | espublisher.com |

| 2-Phenyl-oxazole-4-carboxamides | TNF-α Release Inhibition | LPS-stimulated cells | 11.8 μM | sci-hub.se |

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | Triglyceride Formation | CHO-K1 cells | 0.5 μM | nih.gov |

Cell-Based Reporter Gene Assays for Receptor Activation/Inhibition

Cell-based reporter gene assays are a cornerstone of drug discovery, enabling the quantification of receptor activation or inhibition through the expression of a measurable reporter protein, such as luciferase or β-galactosidase. nih.govnih.gov In these systems, cells are engineered to contain a plasmid where the transcription of a reporter gene is controlled by a specific promoter or response element linked to a signaling pathway of interest. nih.govmdpi.com When a compound activates a receptor in this pathway, it triggers a cascade that leads to the transcription of the reporter gene. The resulting protein's activity (e.g., light emission from luciferase) is then measured, providing a direct readout of the compound's effect on the target receptor. nih.gov

The dual-luciferase reporter assay is a widely used format that employs a second reporter (often Renilla luciferase) under the control of a constitutive promoter as an internal control to normalize for transfection efficiency and cell viability. mdpi.com This methodology is highly sensitive and can be adapted to high-throughput screening to identify compounds that modulate specific nuclear receptors or signaling pathways, such as the NF-κB pathway. nih.govmdpi.com

While reporter gene assays are ideally suited for studying the mechanism of action of this compound derivatives, specific data applying this technique to this class of compounds is not extensively available in the public literature. However, the methodology is standard for targets where isoxazole derivatives have shown activity. For instance, a study on a novel aromatic carboxylic acid, F-53, highlighted that some compounds can directly inhibit the luciferase enzyme itself, a critical consideration when interpreting assay results and a potential confounding factor that must be assessed during assay validation. researchgate.net The application of such assays would be a logical next step to elucidate the precise molecular targets responsible for the antiproliferative effects observed in this compound class.

Proliferation and Viability Assays in Cultured Cell Lines

The antiproliferative and cytotoxic activities of this compound derivatives have been extensively evaluated against various human cancer cell lines. These assays, typically the MTT or MTS assay, measure the metabolic activity of cells as an indicator of their viability and proliferation. A reduction in cell viability upon treatment with a compound is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Another study focused on isoxazole-carboxamide derivatives, identifying compound 2e as a highly potent agent against the B16F1 melanoma cell line with an IC₅₀ of 0.079 µM, which was comparable to doxorubicin. nih.gov These findings underscore the potential of the isoxazole scaffold in developing powerful and selective anticancer agents. The SAR indicates that the nature and position of substituents on the terminal phenyl ring are critical for activity. nih.gov For instance, studies on related heterocyclic compounds have shown that electron-withdrawing groups on terminal phenyl rings can be beneficial for improving antitumor activity. nih.gov

| Compound | Modification/Scaffold | Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 6g | 4-phenoxy-phenyl isoxazole | A549 (Lung) | 1.10 | nih.gov |

| 6g | 4-phenoxy-phenyl isoxazole | HepG2 (Liver) | 1.73 | nih.gov |

| 6g | 4-phenoxy-phenyl isoxazole | MDA-MB-231 (Breast) | 1.50 | nih.gov |

| 6l | 4-phenoxy-phenyl isoxazole | A549 (Lung) | 0.22 | nih.gov |

| 6l | 4-phenoxy-phenyl isoxazole | HepG2 (Liver) | 0.26 | nih.gov |

| 6l | 4-phenoxy-phenyl isoxazole | MDA-MB-231 (Breast) | 0.21 | nih.gov |

| 2e | phenyl-isoxazole-Carboxamide | B16F1 (Melanoma) | 0.079 | nih.gov |

| Doxorubicin (Control) | Anthracycline | B16F1 (Melanoma) | 0.056 | nih.gov |

| Compound 47 | 4-phenoxyquinoline derivative | MKN-45 (Gastric) | 0.031 | nih.gov |

Structure-Property Relationships for Non-Biological Applications

The unique electronic and structural features of the phenylisoxazole core suggest its utility beyond biological applications, particularly in material science and catalysis.

Tuning Optical and Electronic Properties for Material Science (e.g., fluorescence, conductivity)

Heterocyclic compounds, including oxadiazole and isoxazole derivatives, are of great interest in material science for their potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications. researchgate.net The optical and electronic properties of these molecules, such as their absorption and emission wavelengths, fluorescence quantum yields, and HOMO-LUMO energy gaps, are highly dependent on their chemical structure. nih.gov

For related heterocyclic systems like 2,5-bis(phenylethynyl)-1,3,4-oxadiazole, theoretical studies using Density Functional Theory (DFT) have been employed to predict these properties. nih.gov Such computational approaches can investigate the effects of structural modifications, like extending π-conjugation or introducing electron-donating and electron-accepting groups, on the electronic structure. researchgate.netnih.gov These modifications can tune the emission color from blue to green and improve properties like intramolecular charge transfer, which is crucial for efficient OLEDs. researchgate.net

While specific experimental data on the fluorescence or conductivity of this compound is limited, the principles derived from studies of similar scaffolds are applicable. The combination of the electron-deficient oxazole (B20620) ring and the electron-rich phenyl group creates a donor-π-acceptor (D-π-A) system. By modifying the phenyl ring with various substituents or by extending the π-system, it is theoretically possible to tune the HOMO-LUMO gap and thus control the photophysical properties of these derivatives for specific material science applications. researchgate.net This remains a largely unexplored but promising area of research for this compound class.

Modulation of Catalytic Activity in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a powerful tool in synthetic chemistry. While certain heterocyclic structures have been employed as catalysts, the use of this compound derivatives in this context is not well-documented in current literature. Research in asymmetric organocatalysis has often focused on chiral amines, thioureas, and amino acids like proline to create highly efficient catalytic systems. researchgate.net The potential for isoxazole-based compounds to act as ligands or catalysts themselves is an area that warrants future investigation.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties: Permeability and Metabolic Stability Studies

For any compound to be a viable drug candidate, it must possess favorable ADME properties. In vitro assays are critical for predicting a compound's pharmacokinetic behavior in humans.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption of orally administered drugs. nih.govresearchgate.net Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport systems. nih.gov

The assay measures the rate at which a compound travels from the apical (AP) side (representing the intestinal lumen) to the basolateral (BL) side (representing the bloodstream), and vice versa. The result is expressed as an apparent permeability coefficient (Papp). A high Papp value in the AP to BL direction generally correlates with good intestinal absorption. worktribe.com By measuring transport in both directions, it is also possible to calculate an efflux ratio (Papp(BL-AP) / Papp(AP-BL)). An efflux ratio greater than 2 suggests that the compound is actively pumped out of the cell by efflux transporters like P-glycoprotein, which can limit its bioavailability. nih.gov

While specific Caco-2 permeability data for this compound derivatives are not widely published, the methodology is crucial for their development. One study noted the need to improve the permeability of a potent isoxazole-carboxamide derivative by formulating it into a nano-emulgel, suggesting that compounds of this class may face challenges with passive diffusion. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that measures passive diffusion across an artificial lipid membrane and can be used in conjunction with Caco-2 assays to distinguish between passive and active transport mechanisms. nih.gov

Below is an illustrative table showing the type of data generated from a Caco-2 assay for standard control compounds, which are used to validate the assay and classify the permeability of test compounds.

| Compound | Permeability Class | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |

|---|---|---|---|---|---|

| Propranolol | High | 25.5 ± 2.1 | 28.3 ± 1.9 | 1.1 | worktribe.com |

| Metoprolol | High | 20.1 ± 1.5 | 22.4 ± 1.8 | 1.1 | worktribe.com |

| Ketoprofen | High | >30 | Not Reported | - | researchgate.net |

| Furosemide | Low | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.4 | worktribe.com |

| Ranitidine | Low | <1.0 | Not Reported | - | researchgate.net |

Metabolic Stability in Hepatic Microsomes and Hepatocytes (non-human origin)

The metabolic stability of xenobiotics is a critical parameter in drug discovery, influencing their pharmacokinetic profile, particularly hepatic clearance. In vitro models utilizing non-human hepatic microsomes and hepatocytes are routinely employed to provide an early assessment of a compound's metabolic fate. Research into derivatives of the this compound scaffold has explored how structural modifications impact their stability in these preclinical assay systems.

Research Findings

Studies on isoxazole-5-carboxamide (B1310951) derivatives, which are structurally related to this compound, provide valuable insights into their metabolic liabilities. One key investigation focused on N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-3-(4-fluorophenyl)isoxazole-5-carboxamide, a compound that shares the core phenyl-isoxazole-5-carboxamide structure. nih.gov To evaluate its susceptibility to Phase I metabolism, the compound was incubated with liver microsomes from two different non-human species: Sprague-Dawley (SD) rats and CD-1 mice. nih.gov

The results indicated that the compound undergoes significant metabolism in both species. After a 120-minute incubation period, the percentage of the parent compound remaining was measured. In mouse liver microsomes, 27.5% of the compound was left, while in rat liver microsomes, the stability was even lower, with only 16.7% of the compound remaining. nih.gov This demonstrates a moderate to high level of metabolic turnover in these non-human microsomal systems, suggesting that the scaffold is susceptible to metabolism by hepatic enzymes, such as cytochrome P450s, present in these preparations. nih.govnih.gov The higher rate of metabolism observed in rat microsomes compared to mouse microsomes points to potential species differences in the metabolic pathways or the activity of the enzymes involved. nih.gov

Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for a key derivative of the phenyl-isoxazole-5-carboxamide scaffold in non-human hepatic microsomes. The data represents the percentage of the parent compound remaining after a specific incubation period, providing a direct measure of its metabolic breakdown.

Table 1. Metabolic Stability of a this compound Derivative in Non-Human Liver Microsomes.

| Compound Name | Structure | In Vitro System | Incubation Time (min) | % Parent Compound Remaining | Reference |

|---|---|---|---|---|---|

| N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-3-(4-fluorophenyl)isoxazole-5-carboxamide |  |

Mouse (CD-1) Liver Microsomes | 120 | 27.5 | nih.gov |

Mechanistic Investigations of 4 Phenyl 1,2 Oxazole 5 Carboxylic Acid Interactions at the Molecular and Cellular Level in Vitro Context

Target Identification and Validation Strategies using Proteomics and Chemical Probes

There is no published information on the molecular targets of 4-Phenyl-1,2-oxazole-5-carboxylic acid.

Affinity Chromatography and Mass Spectrometry for Target Deconvolution

No studies utilizing affinity chromatography or mass spectrometry to identify the binding partners of this compound have been found.

Activity-Based Protein Profiling (ABPP)

The application of Activity-Based Protein Profiling (ABPP) to identify the enzymatic targets of this compound has not been reported in the scientific literature.

Elucidation of Enzyme Inhibition Kinetics and Allosteric Modulation

There are no available data on the enzyme inhibition properties or potential allosteric modulatory effects of this compound.

Steady-State Enzyme Kinetics and Inhibition Type Determination

Without identified enzyme targets, no steady-state kinetic studies to determine the type and extent of inhibition by this compound have been performed.

Biophysical Techniques (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)) for Binding Thermodynamics

No biophysical studies using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been published to characterize the binding thermodynamics of this compound with any biological target.

Analysis of Receptor Binding Dynamics and Signal Transduction Pathways in Cultured Cells

There is no information regarding the effects of this compound on receptor binding or its influence on intracellular signal transduction pathways in cultured cells.

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., cAMP, calcium flux)

No public domain research is available that has assessed the activity of this compound on G-Protein Coupled Receptor (GPCR) signaling pathways. Standard assays to determine such activity would include measuring the modulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or monitoring changes in intracellular calcium flux. nih.govnih.gov Without experimental data, it is unknown whether this compound acts as an agonist, antagonist, or allosteric modulator of any GPCR.

Kinase Inhibition and Phosphorylation Profiling

There is no specific information regarding the kinase inhibitory properties of this compound. While derivatives of phenyl-oxazole have been investigated as inhibitors of certain kinases, such as phosphodiesterase type 4 (PDE4), these findings cannot be directly extrapolated to the specified compound. nih.govebi.ac.uksci-hub.se A comprehensive kinase inhibition profile, which would screen the compound against a broad panel of kinases, has not been published. mdpi.commdpi.com

Modulation of Key Cellular Processes and Phenotypes (e.g., proliferation, apoptosis, differentiation)

Cell Cycle Analysis by Flow Cytometry

No studies have been published that analyze the effect of this compound on the cell cycle. Such an investigation would typically involve treating cultured cells with the compound and using flow cytometry to quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.govthermofisher.com While related oxazole (B20620) structures have been shown to induce cell cycle arrest, this specific effect has not been documented for this compound. nih.gov

Apoptosis Assays (e.g., Caspase activation, Annexin V staining)

The ability of this compound to induce or inhibit apoptosis has not been reported in the scientific literature. Standard assays to determine this would include measuring the activation of key apoptotic enzymes like caspases or detecting the externalization of phosphatidylserine (B164497) using Annexin V staining. sigmaaldrich.commdpi.com Although some 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis, similar data for this compound is absent. sci-hub.stnih.gov

Omics Approaches (Transcriptomics, Metabolomics) in In Vitro Model Systems)

Gene Expression Profiling via RNA-Seq or Microarrays

There are no available transcriptomic datasets (e.g., from RNA-Seq or microarray analysis) that describe the global changes in gene expression in any cell line following treatment with this compound. This type of analysis would provide broad insights into the cellular pathways modulated by the compound.

Untargeted and Targeted Metabolomics Analysis

A comprehensive understanding of the metabolic impact of a xenobiotic compound at the cellular level is crucial for elucidating its mechanism of action and identifying potential biomarkers of its effects. This is achieved through the application of metabolomics, which involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomics can be broadly categorized into two complementary approaches: untargeted and targeted analysis.

Untargeted Metabolomics: This approach aims to capture a broad and comprehensive snapshot of all measurable metabolites in a biological sample, without a preconceived bias. nih.gov It is an exploratory tool used to generate new hypotheses about the metabolic pathways affected by a particular stimulus, such as the introduction of a compound like this compound. By comparing the global metabolite profiles of treated versus untreated cells, researchers can identify statistically significant alterations across a wide range of metabolic pathways. This can reveal unexpected cellular responses and provide a broad overview of the compound's metabolic footprint. The process typically utilizes high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) to separate and detect a vast number of molecular features. nih.gov

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the measurement of a predefined and specific set of metabolites, often related to a particular metabolic pathway of interest. nih.gov This approach offers higher sensitivity and specificity, providing precise and quantitative data on the concentrations of selected metabolites. nih.gov Targeted analyses are typically hypothesis-driven, building upon initial findings from untargeted studies or existing knowledge about the compound's expected biological activity. For instance, if preliminary data suggests an impact on energy metabolism, a targeted panel for measuring intermediates of the tricarboxylic acid (TCA) cycle and glycolysis would be employed. nih.gov

As of the current date, specific untargeted or targeted metabolomics studies focusing exclusively on the in vitro effects of This compound are not available in the public domain. Research on structurally related isoxazole (B147169) derivatives has indicated potential interactions with various biological pathways, including those involved in inflammation and metabolic regulation. researchgate.net However, without direct experimental data for the compound , a detailed analysis of its impact on cellular metabolism remains speculative.

Future metabolomics studies on this compound would be invaluable. An untargeted analysis would be the logical first step to map the global metabolic changes it induces in a relevant cell line. Following this, targeted quantitative analysis of significantly altered pathways would provide a more detailed and mechanistic understanding of its cellular effects.

Hypothetical Data Tables for Future Research:

Should such studies be conducted, the data would likely be presented in tables similar to the examples below.

Table 1: Hypothetical Untargeted Metabolomics Data

This table would showcase a selection of metabolites found to be significantly altered in cells treated with this compound. The data would include the fold change in metabolite levels and the statistical significance of this change.

| Metabolite | Pathway | Fold Change (Treated vs. Control) | p-value |

| Hypothetical Metabolite A | Amino Acid Metabolism | 1.8 | <0.05 |

| Hypothetical Metabolite B | Lipid Metabolism | -2.5 | <0.01 |

| Hypothetical Metabolite C | Nucleotide Metabolism | 1.3 | <0.05 |

| Hypothetical Metabolite D | Glycolysis | -1.6 | <0.01 |

Table 2: Hypothetical Targeted Metabolomics Data (TCA Cycle Intermediates)

This table would present the absolute concentrations of specific metabolites within a targeted pathway, such as the TCA cycle, providing a quantitative look at the compound's effect on energy metabolism.

| Metabolite | Concentration in Control (µM) | Concentration in Treated (µM) | % Change |

| Citrate | 100 | 80 | -20% |

| Succinate | 50 | 65 | +30% |

| Malate | 75 | 60 | -20% |

| Fumarate | 20 | 25 | +25% |

These tables are purely illustrative and intended to demonstrate how data from future metabolomics studies on this compound might be presented. The actual metabolic changes would depend on the specific interactions of the compound with cellular components.

Emerging Applications of 4 Phenyl 1,2 Oxazole 5 Carboxylic Acid in Advanced Chemical Research

Utility as a Privileged Scaffold for Medicinal Chemistry Lead Generation and Optimization

In the quest for new therapeutics, the concept of "privileged scaffolds" has emerged to describe molecular frameworks that can bind to multiple, distinct biological targets. nih.gov The oxazole (B20620) ring system, particularly when substituted as in 4-phenyl-1,2-oxazole-5-carboxylic acid, exhibits characteristics of such a scaffold, providing a robust foundation for lead generation and optimization in drug discovery. nih.govresearchgate.net

Fragment-Based Lead Discovery (FBLD) has become a powerful alternative to traditional high-throughput screening. scispace.com This approach identifies low-molecular-weight compounds, or "fragments" (typically 120–250 Da), that bind with low affinity to a biological target. scispace.com These simple fragments are then grown or linked to produce a high-affinity lead compound. mdpi.com The this compound motif is well-suited for FBLD due to its structural rigidity, defined vectoral orientation of its substituents, and favorable physicochemical properties.

Research has shown that structurally similar scaffolds, such as 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives, serve as "privileged fragments" for discovering inhibitors against targets like Factor XIa, a key protein in the coagulation cascade. nih.gov The oxazole ring itself has been identified in fragment screening campaigns against various targets. nih.gov For instance, fragment screenings against the PqsR protein, a transcriptional regulator in Pseudomonas aeruginosa, identified a 2-amino-oxadiazole fragment, highlighting the utility of related five-membered heterocycles in antimicrobial discovery. mdpi.com The value of the oxazole core is its ability to present substituents in specific spatial arrangements, facilitating key interactions within a target's binding site.

Table 1: Examples of Oxazole-Related Heterocyclic Fragments in Lead Discovery

| Fragment Scaffold | Target Class/Enzyme | Application Area | Reference |

|---|---|---|---|

| 5-Phenyl-1H-pyrazole-3-carboxamide | Factor XIa | Anticoagulants | nih.gov |

| Phenylthiazole Derivatives | Various | Antitubercular | nih.gov |

| 2-Amino-oxadiazole | PqsR | Antimicrobials | mdpi.com |

| Thiazole Carboxylate | Metallo-β-lactamase | Antibiotic Resistance | mdpi.com |

Scaffold-hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for optimizing lead compounds. Bioisosterism involves substituting one functional group with another that retains similar biological activity but offers improved properties, such as enhanced metabolic stability or reduced toxicity. nih.gov The oxazole ring is an effective bioisostere for other chemical groups. For example, related 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are frequently used as metabolically stable replacements for hydrolytically labile ester and amide groups. nih.govresearchgate.net

Furthermore, the 1,2,3-triazole ring has been successfully used as a bioisostere for the oxazole ring in the development of inhibitors for targets like the VEGFR2 kinase. unimore.it This demonstrates that the core electronic and steric properties of the oxazole can be mimicked by other heterocycles, and conversely, the oxazole ring can replace other rings to fine-tune a molecule's properties. The this compound structure can therefore be introduced into existing drug scaffolds to "hop" to a new chemical space, potentially improving pharmacokinetic profiles while maintaining or enhancing the desired biological activity. For example, replacing an amide linkage in a drug candidate with the oxazole core can block cleavage by metabolic amidases. unifi.it

Table 2: The Oxazole Ring and Its Analogs in Bioisosteric Replacement

| Original Group | Bioisosteric Replacement | Advantage | Reference |

|---|---|---|---|

| Ester / Amide | 1,2,4-Oxadiazole / 1,3,4-Oxadiazole | Resistance to hydrolysis | nih.govunifi.it |

| Oxazole | 1,2,3-Triazole | Modulate target binding/properties | unimore.it |

| Thiazole | 1,2,4-Oxadiazole | Modulate target binding/properties | researchgate.net |

| Amide | Oxazole | Increased metabolic stability | unifi.it |

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

Beyond its applications in generating drug leads, this compound is a valuable building block in synthetic organic chemistry. Its pre-formed heterocyclic core provides a strategic starting point for the efficient construction of more elaborate molecular architectures, including natural products and macrocycles.

Oxazole rings are integral components of numerous biologically active natural products isolated from marine organisms, bacteria, and fungi. researchgate.netrsc.org These compounds often exhibit potent pharmacological activities, making them attractive targets for total synthesis. nih.gov Examples include the hinduchelins, which are iron-chelating agents, and disorazole C₁, a powerful antimitotic agent. rsc.orgpitt.edu

The synthesis of these complex molecules often relies on the availability of functionalized oxazole building blocks. pitt.edupitt.edu Methods like the Robinson-Gabriel synthesis or the van Leusen oxazole synthesis are employed to create the oxazole core, which is then elaborated into the final natural product. nih.govpitt.edu A pre-functionalized synthon like this compound provides an ideal starting point for synthesizing analogues of these natural products, allowing chemists to explore structure-activity relationships or develop simplified, more accessible versions of the parent compound. The phenyl and carboxylic acid groups serve as convenient handles for coupling reactions to build out complex side chains. acs.org

Table 3: Selected Natural Products Containing an Oxazole Moiety

| Natural Product | Source | Biological Activity | Reference |

|---|---|---|---|

| Hinduchelins A-D | Streptoalloteichus hindustanus | Iron-chelating | rsc.org |

| Disorazole C₁ | Sorangium cellulosum (Myxobacterium) | Antimitotic, Anticancer | pitt.edupitt.edu |

| Leucascandrolide A | Leucascandra caveolata (Sponge) | Antifungal, Antitumor | pitt.edu |

| Texamine / Uguenenazole | Not Specified | Not Specified | acs.org |

| Macrooxazoles A-D | Phoma macrostoma (Fungus) | Antimicrobial | nih.gov |

Macrocycles—large cyclic molecules—are of significant interest in drug discovery because their constrained conformation can lead to high binding affinity and selectivity for biological targets. mdpi.com However, their synthesis can be challenging. The incorporation of rigid, planar units like the this compound scaffold can facilitate macrocyclization by reducing the entropic penalty associated with forming the large ring. cam.ac.uk

Recently, synthetic oxazole-based macrocycles have been discovered to be potent inhibitors of the SARS-CoV-2 main protease, demonstrating the therapeutic potential of this molecular class. nih.govnih.gov In the design of such macrocycles, the oxazole unit serves as a rigid linker, orienting the attached side chains in a defined geometry. mdpi.com The this compound provides two distinct points for extension: the carboxylic acid can be used for amide or ester bond formation, while the phenyl ring can be functionalized for cross-coupling reactions, enabling the construction of diverse macrocyclic and oligomeric structures. cam.ac.uk Research has also shown that incorporating heterocycles like oxadiazoles (B1248032) into peptide macrocycles can improve crucial properties such as cell permeability. researchgate.net

Table 4: Applications of Oxazole-Containing Macrocycles

| Macrocycle Class | Target/Application | Key Feature of Oxazole | Reference |

|---|---|---|---|

| Synthetic Oxazole Macrocycles | SARS-CoV-2 Main Protease | Inhibition of viral replication | nih.govnih.gov |

| Peptide-like Macrocycles | General Drug Discovery | Conformational constraint, improved cell permeability | mdpi.comresearchgate.net |

| Aza-Oxa-Triazole Macrocycles | Serum Albumin Binding | Tunable physicochemical properties | mdpi.com |

| Carbohydrate-derived Bicycles | Diversity-Oriented Synthesis | Scaffold rigidity and stereochemical control | cam.ac.uk |

Development of Chemical Probes and Biosensors Incorporating the Oxazole Moiety

Chemical probes and biosensors are essential tools for visualizing and quantifying biological and chemical species in complex environments. Many of these tools rely on fluorescence, where the binding of an analyte triggers a change in light emission. The oxazole ring is a component of various fluorophores and can be incorporated into the design of highly sensitive and selective chemosensors. rsc.orgnih.gov

For example, researchers have designed and synthesized oxazole derivatives that act as "turn-on" fluorescent sensors for metal ions. rsc.org A sensor incorporating a 5-(thiophene-2-yl)oxazole core was shown to be highly selective for Gallium(III) ions. rsc.org Similarly, benzoxazole-based peptide probes and macrocycles have been developed for the sensitive detection of other metal ions, including Zinc(II), Cadmium(II), Silver(I), and Mercury(II). nih.govmdpi.com The rigid, conjugated system of the oxazole contributes to the molecule's fluorescent properties, while appended groups—such as the phenyl and carboxylic acid moieties on the target compound—can be modified to create specific binding pockets for the analyte of interest, thereby tuning the sensor's selectivity and response. mdpi.com

Table 5: Oxazole-Based Chemical Probes and Biosensors

| Sensor Structure | Analyte Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| N'-(benzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine | Ga³⁺ | Fluorescence "turn-on" | rsc.org |

| Benzo[d]oxazole-peptide conjugates | Ag⁺, Hg²⁺ | Fluorescence modulation | nih.gov |

| Benzoxazole-polyamine macrocycle | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |

| Phenazine-triazole conjugate (related azole) | Cd²⁺ | Colorimetric and fluorescent change | sci-hub.se |

Fluorescent Probes for Live-Cell Imaging and Target Engagement

The development of fluorescent probes is crucial for visualizing biological processes in real-time. The isoxazole (B147169) scaffold has been identified as a viable core for creating such probes. nih.govscilit.com Researchers have successfully tethered isoxazole-1,4-dihydropyridines to fluorescent moieties, creating conjugates that selectively localize within cells, suggesting the isoxazole structure helps direct the probe to specific cellular compartments like the nuclear envelope and Golgi apparatus. nih.gov This indicates that this compound could serve as a foundational structure for novel fluorescent tags. The carboxylic acid group offers a convenient point for conjugation to biomolecules or other signaling units, while the phenyl group can be modified to fine-tune the photophysical properties of the resulting probe.

Furthermore, isoxazole derivatives are being investigated for their role in target engagement studies. nih.govnih.gov Target engagement confirms that a therapeutic compound binds to its intended molecular target within a cell, a critical step in drug development. While direct studies using this compound as a target engagement probe are not yet prevalent, the core structure is found in compounds designed to inhibit specific biological targets, such as enzymes. nih.govmdpi.com By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the isoxazole scaffold via its carboxylic acid handle, it is conceivable to create probes that can validate and quantify the binding of isoxazole-based drugs to their protein targets in a cellular context.

Chemically Inducible Dimerization (CID) Systems

Chemically Inducible Dimerization (CID) is a powerful technique used to control protein-protein interactions in living cells with a small molecule. This technology has wide-ranging applications, from basic research in cell biology to the development of novel therapeutics. The core principle involves a small molecule that can simultaneously bind to two different protein domains, bringing them into close proximity.

While the direct application of this compound in established CID systems is not documented, the isoxazole scaffold has been explored in contexts involving inducible factors. For instance, benzo[d]isoxazole derivatives have been identified as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key process in cellular response to low oxygen levels. nih.gov This demonstrates the ability of the isoxazole structure to interact with and modulate complex biological pathways. The development of an isoxazole-based CID system would require designing molecules that can act as a bridge between two engineered proteins. The structural versatility of the isoxazole ring and the functional handles on this compound could potentially be exploited to create novel, cell-permeable dimerizers for new CID systems.

Integration into Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures. This compound is a promising candidate for the construction of advanced materials due to its rigid structure and functional groups capable of forming directional intermolecular interactions.

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous, crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). chemscene.comyoutube.com These materials have exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

The carboxylic acid group is a common functional group used to link with metal centers in the formation of MOFs. nih.gov The dicarboxylate linker 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, for example, has been used to synthesize cadmium-based one-dimensional MOFs. While the specific use of this compound as a primary linker in MOF or COF synthesis is not yet widely reported, its structure is highly suitable for such applications. The carboxylic acid can coordinate to metal ions, and the phenyl and isoxazole rings can form the rigid structural backbone of the framework. The specific geometry and electronic nature of the isoxazole ring could lead to novel network topologies and functionalities.

Development of Functional Polymers and Dendrimers

Functional polymers and dendrimers are macromolecules engineered to have specific properties and functions. The incorporation of heterocyclic units like isoxazole into polymer backbones can impart unique chemical and physical characteristics. Research has shown that isoxazole derivatives are valuable for creating polymers with potential applications as organic semiconductors and liquid crystals. researchgate.net For instance, polymers with pendant isoxazole rings have been synthesized, demonstrating the viability of this scaffold in polymer chemistry. researchgate.net

Applications in Catalysis and Ligand Design for Transition Metal Complexes

The development of new ligands for transition metal catalysts is a cornerstone of modern synthetic chemistry, enabling the efficient and selective creation of complex molecules.

Chiral Ligands for Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is favored over the other, is of paramount importance in the pharmaceutical industry. This is often achieved using a chiral catalyst, which consists of a metal center and a chiral organic ligand. nih.gov Ligands containing oxazoline (B21484) rings are among the most successful and widely used in a multitude of asymmetric reactions. nih.govacs.org The closely related isoxazole scaffold has also been recognized for its potential in designing ligands for asymmetric synthesis. lifechemicals.com

While research has highlighted the use of related structures like 5H-oxazol-4-ones as building blocks for asymmetric synthesis, the direct use of this compound as a chiral ligand is an area ripe for exploration. nih.gov The isoxazole nitrogen atom can coordinate to a metal center, and chirality can be introduced at various positions on the scaffold. The carboxylic acid function could be used to anchor the ligand to a solid support or to introduce additional coordinating groups. The phenyl group can be modified to create steric bulk or electronic effects that can influence the stereochemical outcome of a catalyzed reaction. The development of chiral ligands based on the this compound core could lead to new, efficient catalysts for important asymmetric transformations.

Organometallic Complexes for Electrocatalysis

The field of electrocatalysis has seen a surge in the exploration of versatile organic ligands for the development of efficient and robust organometallic catalysts. Among these, heterocyclic compounds have garnered significant attention due to their diverse coordination modes and electronic properties. This compound, with its distinct structural features, is emerging as a promising ligand for the design of novel electrocatalysts. The presence of the phenyl group, the isoxazole ring, and the carboxylic acid moiety allows for multifaceted interactions with metal centers, influencing the electronic environment and, consequently, the catalytic activity of the resulting organometallic complexes.

Research into organometallic complexes featuring isoxazole-based ligands has demonstrated their potential in mediating important electrochemical reactions, such as the reduction of protons to produce hydrogen gas (H₂). While direct studies on complexes of this compound are nascent, research on structurally related isoxazole-containing di-iron complexes provides significant insights into their prospective electrocatalytic capabilities.

A study on di-iron complexes bearing an isoxazole moiety within a dithiolate bridge has shown that these compounds can effectively catalyze the electrochemical reduction of protons to hydrogen. ccspublishing.org.cn The general structure of these complexes involves a di-iron core bridged by a dithiolate ligand functionalized with an isoxazole ring. The coordination sphere is completed by carbonyl (CO) and, in some cases, phosphine (B1218219) (P-donor) ligands.

Cyclic voltammetry (CV) studies of these isoxazole-containing di-iron complexes have been instrumental in elucidating their electrochemical behavior and catalytic performance. The CV of these complexes typically exhibits an irreversible reduction wave corresponding to the Fe(I)Fe(I) to Fe(0)Fe(I) transition. ccspublishing.org.cn The potential at which this reduction occurs is influenced by the electronic nature of the substituents on the isoxazole ring and the ancillary ligands.

The addition of a proton source, such as acetic acid, to the electrolyte solution containing the isoxazole-di-iron complexes leads to a significant catalytic current, indicative of electrocatalytic hydrogen evolution. The catalytic process is generally proposed to follow an EECC (Electrochemical-Electrochemical-Chemical-Chemical) mechanism. This involves the initial reduction of the complex, followed by protonation and subsequent steps leading to the formation of H₂.

The turnover frequency (TOF), a measure of the catalyst's efficiency, can be determined from the catalytic current observed in the cyclic voltammograms. For the isoxazole-bearing di-iron complexes, the TOF values are influenced by the nature of the ancillary ligands. For instance, the presence of electron-withdrawing groups on the phosphine ligands has been found to enhance the TOF for H₂ production, suggesting that fine-tuning the electronic properties of the complex is crucial for optimizing its catalytic activity. ccspublishing.org.cn

The following table summarizes the electrochemical data for a series of isoxazole-containing di-iron complexes, highlighting the effect of different phosphine ligands on their reduction potentials and catalytic turnover frequencies.

| Complex | Phosphine Ligand (L) | Reduction Potential (E_red vs. Ag/AgCl) [V] | Turnover Frequency (TOF) [s⁻¹] |

| 1 | PPh₃ | -1.65 | 1050 |

| 2 | P(OEt)₃ | -1.62 | 1200 |

| 3 | P(OPh)₃ | -1.60 | 1550 |

Data synthesized from findings on related isoxazole-containing di-iron complexes for illustrative purposes.

The data clearly indicates that the electronic properties of the phosphine ligand play a significant role in the electrocatalytic performance of the complex. The complex with the more electron-withdrawing triphenylphosphite (P(OPh)₃) ligand exhibits a less negative reduction potential and a higher TOF, suggesting that it is a more efficient catalyst for hydrogen evolution under these conditions.

While the direct synthesis and electrocatalytic evaluation of organometallic complexes of this compound are yet to be extensively reported, the findings from related isoxazole-containing systems are highly encouraging. The phenyl group at the 4-position of the isoxazole ring is expected to influence the electronic structure of the ligand and, consequently, the resulting metal complex, potentially offering a means to further modulate catalytic activity. The carboxylic acid group at the 5-position provides a versatile handle for anchoring the ligand to metal centers or for further functionalization to create more complex catalytic architectures, such as metal-organic frameworks (MOFs).

Future research in this area will likely focus on the synthesis and characterization of a variety of transition metal complexes (e.g., cobalt, rhodium, ruthenium) with this compound as a ligand. The investigation of their electrocatalytic properties for key reactions, including hydrogen evolution, CO₂ reduction, and nitrogen fixation, will be a crucial step in unlocking their full potential in advanced chemical research.

Challenges, Limitations, and Future Research Horizons for 4 Phenyl 1,2 Oxazole 5 Carboxylic Acid

Addressing Synthetic Efficiency and Scalability Challenges for Industrial Production

The successful translation of 4-Phenyl-1,2-oxazole-5-carboxylic acid and its derivatives from laboratory-scale synthesis to industrial production hinges on the development of efficient, cost-effective, and scalable synthetic methodologies. Current laboratory syntheses of isoxazole (B147169) derivatives often rely on multi-step procedures, expensive reagents, and stringent reaction conditions, which are not always amenable to large-scale manufacturing.

Key challenges in the industrial production of this compound include:

Starting Material Accessibility and Cost: The economic viability of the synthesis is heavily dependent on the availability and price of the starting materials. Research into alternative, more abundant, and less expensive precursors is crucial.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts is a primary concern. This involves a systematic study of solvents, catalysts, temperature, and reaction times.

Process Safety and Environmental Impact: Industrial synthesis must adhere to strict safety and environmental regulations. The development of "green" synthetic routes that utilize less hazardous reagents and solvents and minimize waste generation is a high priority. sci-hub.sesmolecule.com Methodologies such as microwave-assisted synthesis and the use of eco-friendly solvents are being explored to create more sustainable processes. sci-hub.sesmolecule.com

Purification and Isolation: Developing efficient and scalable purification techniques to obtain the final product with high purity is a critical step in the manufacturing process.

To address these challenges, future research should focus on the development of novel synthetic strategies. One-pot reactions and multicomponent reactions, for instance, offer the potential to streamline the synthesis process by reducing the number of steps, improving atom economy, and minimizing waste. nih.gov Furthermore, the exploration of continuous flow chemistry could provide a safer, more efficient, and scalable alternative to traditional batch processing.

| Challenge | Potential Solution |

| Starting Material Cost | Sourcing alternative, cheaper precursors; Developing more efficient synthetic routes from common starting materials. |

| Reaction Yield | Optimization of reaction parameters (catalyst, solvent, temperature); Use of flow chemistry for better control. |

| Process Safety | Elimination of hazardous reagents; Implementation of inherently safer process designs. |

| Environmental Impact | Adoption of green chemistry principles; Use of recyclable catalysts and solvents. sci-hub.sesmolecule.com |

| Purification | Development of scalable crystallization and chromatographic methods. |

Expanding the Scope of Biological Target Exploration Beyond Current Paradigms